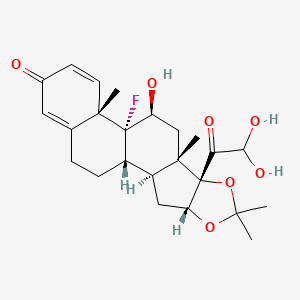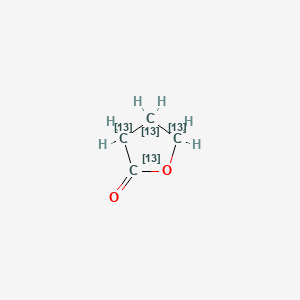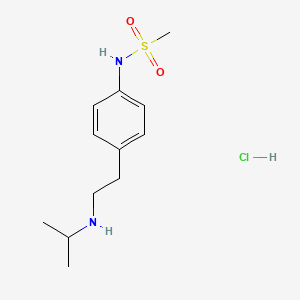
25-羟基维生素 D3 3-半琥珀酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxyvitamin D3 3-Hemisuccinate is a conjugate of 25-Hydroxyvitamin D3, the principal circulating form of vitamin D3, formed in the liver by hydroxylation at C-25 . It is used in scientific research and as a synthetic intermediate .
Synthesis Analysis
The synthesis of 25-Hydroxyvitamin D3 3-Hemisuccinate involves the use of a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . The enzyme uses water as a highly selective VitD3 hydroxylating agent and is independent of an electron donor system .Molecular Structure Analysis
The molecular formula of 25-Hydroxyvitamin D3 3-Hemisuccinate is C31 H48 O5, and it has a molecular weight of 500.71 .Chemical Reactions Analysis
The chemical reactions involving 25-Hydroxyvitamin D3 3-Hemisuccinate are primarily related to its conversion to other forms of Vitamin D3. For instance, it can be converted to 1,25-dihydroxycholecalciferol, the biologically active form of vitamin D3 .科学研究应用
Gene Regulation
25-Hydroxyvitamin D3 has been found to have gene-regulatory potential . It can modulate the transcriptome of human peripheral blood mononuclear cells (PBMCs), which are composed of innate and adaptive immune cells . This suggests that 25-Hydroxyvitamin D3 could be used in research to study gene expression and regulation in immune cells .
Metabolic Pathways
The metabolites of 25-Hydroxyvitamin D3, including 25(OH)D3, 25(OH)D2, and 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), have been studied for their effects on metabolic pathways . This makes 25-Hydroxyvitamin D3 a valuable compound for investigating metabolic processes and potential interventions .
Vitamin D Research
As a metabolite of Vitamin D3, 25-Hydroxyvitamin D3 is routinely used to determine the vitamin D status of individuals . It plays an important role in bone metabolism, and deficiency of vitamin D has been linked to many diseases, such as diabetes, cancer, depression, neurodegenerative, and cardiovascular diseases .
Mass Spectrometry
25-Hydroxyvitamin D3 can be quantified in human serum by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This method is faster than LC-MS/MS, consumes less sample, requires no organic solvents, and can be readily automated .
Cellular Function Studies
25-Hydroxyvitamin D3 3-Hemisuccinate is a promising material for studying cellular functions. It can be used in research to understand how cells function at a molecular level.
Material Science and Chemical Synthesis
Beyond the realm of biological and pharmaceutical research, 25-Hydroxyvitamin D3 3-Hemisuccinate also finds applications in the field of material science and chemical synthesis . Its distinct chemical structure and properties make it a versatile tool for researchers exploring the development of novel materials with enhanced performance characteristics .
安全和危害
作用机制
Target of Action
The primary target of 25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3HS) is the Vitamin D Receptor (VDR) in cells. The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D . It plays a crucial role in various cellular processes, including calcium homeostasis and immune function .
Biochemical Pathways
The synthesis of 25(OH)D3-3HS involves the hydroxylation of Vitamin D3 at C-25 in the liver, forming 25-Hydroxyvitamin D3 . This compound is then further modified to form 25(OH)D3-3HS . The activation of Vitamin D3 involves its conversion to 25(OH)D3, followed by a second hydroxylation in the kidneys to produce 1,25-dihydroxyvitamin D3, the biologically active form .
Pharmacokinetics
. The impact of these processes on the bioavailability of 25(OH)D3-3HS is currently unknown.
Result of Action
The molecular and cellular effects of 25(OH)D3-3HS are believed to be similar to those of 25(OH)D3 due to their structural similarity. 25(OH)D3 has been shown to reduce the inhibitory effect of high glucose on the activity of human retinal microvascular endothelial cells . .
Action Environment
The action of 25(OH)D3-3HS, like other Vitamin D metabolites, can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3, the precursor of 25(OH)D3-3HS, is influenced by exposure to UVB radiation . Additionally, factors such as diet and age can influence the levels of Vitamin D and its metabolites in the body .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 25-Hydroxyvitamin D3 3-Hemisuccinate can be achieved through a multi-step process involving the conversion of starting materials to intermediates, followed by the final conversion to the target compound.", "Starting Materials": [ "Cholecalciferol", "Succinic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Cholecalciferol is reacted with succinic anhydride in the presence of pyridine to form the 3-succinyl derivative intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the 3-succinyl group, leading to the formation of 25-Hydroxyvitamin D3.", "Step 3: The 25-Hydroxyvitamin D3 is then reacted with sodium hydroxide and methanol to form the 3-methoxycarbonyl derivative intermediate.", "Step 4: The intermediate is then treated with ethyl acetate and chloroform to remove the 3-methoxycarbonyl group, leading to the formation of 25-Hydroxyvitamin D3 3-Hemisuccinate." ] } | |
CAS 编号 |
69511-19-9 |
分子式 |
C31H48O5 |
分子量 |
500.72 |
IUPAC 名称 |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1 |
InChI 键 |
XYAOPXNVLMIXNI-BPMXTZFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
同义词 |
(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate |
产品来源 |
United States |
Q & A
Q1: Why is 25-Hydroxyvitamin D3 3-Hemisuccinate conjugated to carrier proteins like Bovine Serum Albumin?
A: 25-Hydroxyvitamin D3 3-Hemisuccinate, on its own, is a small molecule called a hapten. Haptens are not inherently immunogenic, meaning they cannot elicit an immune response on their own. Conjugating it to a larger carrier protein like Bovine Serum Albumin creates a complete antigen. This conjugate is then used to immunize animals, prompting their immune systems to produce antibodies that can specifically recognize and bind to the 25-Hydroxyvitamin D3 3-Hemisuccinate portion. These antibodies can then be used to develop sensitive and specific immunoassays for detecting 1α,25-dihydroxyvitamin D3. [, ]
Q2: How do monoclonal antibodies generated using the 25-Hydroxyvitamin D3 3-Hemisuccinate conjugate contribute to 1α,25-dihydroxyvitamin D3 research?
A: Researchers successfully generated monoclonal antibodies against 1α,25-dihydroxyvitamin D3 using two different hapten-carrier conjugates, one of which was 25-Hydroxyvitamin D3 3-Hemisuccinate conjugated with Bovine Serum Albumin. [] These antibodies showed high affinity for 1α,25-dihydroxyvitamin D3 in subsequent radioimmunoassays (RIA). [] This development is crucial because it paves the way for developing highly specific and sensitive immunoassays for 1α,25-dihydroxyvitamin D3, a key hormone involved in calcium metabolism. These assays can be valuable tools in clinical settings for diagnosing and monitoring various conditions related to vitamin D deficiency or excess. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

